molecular formula C10H10Cl2O3 B2435703 2-(2,5-Dichlorophenoxy)butanoic acid CAS No. 855152-75-9

2-(2,5-Dichlorophenoxy)butanoic acid

Cat. No.: B2435703
CAS No.: 855152-75-9
M. Wt: 249.09
InChI Key: MXEFDHYPAAYIAX-UHFFFAOYSA-N
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Description

Contextualization within Phenoxy Herbicide Class

The phenoxy herbicides are a class of synthetic compounds that mimic the natural plant growth hormone auxin. mt.govresearchgate.net This class of herbicides is characterized by a phenoxyalkanoic acid structure, which consists of a phenyl ring attached to a carboxylic acid through an ether linkage. researchgate.net Variations in the substituents on the phenyl ring and the structure of the alkanoic acid chain give rise to a wide range of herbicides with differing selectivity and efficacy. mt.gov

2-(2,5-Dichlorophenoxy)butanoic acid fits this structural template, featuring a dichlorinated phenyl ring and a butanoic acid side chain. Its chemical structure suggests that it likely functions as a systemic herbicide, absorbed by plants and translocated to areas of active growth where it disrupts normal development. researchgate.net

The table below illustrates the structural relationship of this compound to other notable phenoxy herbicides.

Compound NameChemical StructureKey Structural Features
This compound C10H10Cl2O3Dichlorinated phenyl ring at positions 2 and 5; Butanoic acid side chain
2,4-Dichlorophenoxyacetic acid (2,4-D)C8H6Cl2O3Dichlorinated phenyl ring at positions 2 and 4; Acetic acid side chain
4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB)C10H10Cl2O3Dichlorinated phenyl ring at positions 2 and 4; Butanoic acid side chain
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)C8H5Cl3O3Trichlorinated phenyl ring at positions 2, 4, and 5; Acetic acid side chain

Research Significance and Scope

The research significance of this compound is intrinsically linked to its classification as a phenoxy herbicide. The broader class has been the subject of extensive scientific investigation for several decades, focusing on various aspects of their activity and environmental impact.

Key Research Areas for Phenoxy Herbicides:

Herbicidal Efficacy and Selectivity: A primary focus of research has been to understand how different structural modifications influence the effectiveness of these compounds against various weed species while minimizing damage to crops. mt.gov The substitution pattern on the phenyl ring and the length of the carboxylic acid side chain are critical determinants of a compound's herbicidal properties.

Mode of Action: Studies have delved into the molecular mechanisms by which phenoxy herbicides mimic auxin, leading to uncontrolled plant growth and eventual death. researchgate.net This includes investigating their interaction with plant hormone receptors and signaling pathways.

Environmental Fate and Degradation: A significant body of research has examined the persistence, mobility, and degradation of phenoxy herbicides in soil and water. nih.gov Understanding these processes is crucial for assessing their potential environmental impact. For instance, studies have investigated the photodegradation of related compounds like 2,4-dichlorophenoxybutanoic acid. nih.gov

Synthesis and Manufacturing Processes: Research has also been directed at developing efficient and safe methods for the synthesis of phenoxy herbicides. google.com

Given the limited specific data on this compound, its primary role in an academic context is as a subject for comparative studies within the phenoxy herbicide class. Researchers may synthesize and study this compound to further elucidate the structure-activity relationships that govern the herbicidal and toxicological profiles of this important group of agrochemicals. Its study could contribute to a more nuanced understanding of how the specific placement of chlorine atoms on the phenoxy ring influences biological activity.

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-2-8(10(13)14)15-9-5-6(11)3-4-7(9)12/h3-5,8H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEFDHYPAAYIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 2-(2,5-Dichlorophenoxy)butanoic Acid

The synthesis of this compound is primarily achieved through ether synthesis, a cornerstone of organic chemistry for forming carbon-oxygen bonds.

Core Reaction Mechanisms (e.g., Ether Synthesis)

The principal mechanism for synthesizing phenoxyalkanoic acids, including the target compound, is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, the synthesis involves two main reactants: 2,5-Dichlorophenol (B122974) and a derivative of butanoic acid, typically an α-halobutanoate such as ethyl 2-bromobutanoate.

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. researchgate.net The key steps are:

Deprotonation of the Phenol: 2,5-Dichlorophenol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the phenolic hydroxyl group. This creates a highly nucleophilic 2,5-dichlorophenoxide anion.

Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic α-carbon of the butanoate derivative (the carbon atom bonded to the halogen).

Halide Displacement: The phenoxide ion displaces the halide leaving group (e.g., Br⁻), forming the ether linkage and yielding an ester of this compound.

Hydrolysis: The resulting ester is subsequently hydrolyzed, typically under basic conditions followed by acidification, to yield the final carboxylic acid product, this compound. google.com

An alternative approach involves the condensation of an alkali metal salt of 2,5-dichlorophenol directly with γ-butyrolactone under anhydrous conditions at elevated temperatures (140-210 °C) to form the corresponding butyric acid derivative. nih.gov

Catalytic Systems and Reaction Optimization for Yield and Purity

To enhance the efficiency, yield, and purity of the synthesis, various catalytic systems are employed. These systems are crucial for minimizing side reactions, such as the hydrolysis of the halo-ester, and for improving reaction rates under milder conditions. nih.gov

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts are particularly effective in Williamson ether synthesis, especially when the phenoxide salt and the halo-ester have different solubilities. Catalysts like tetrabutylammonium bromide facilitate the transfer of the phenoxide anion from an aqueous phase or solid surface to an organic phase where the halo-ester is dissolved. This enhances the reaction rate and allows for lower reaction temperatures, which in turn reduces the formation of by-products.

Other Catalytic Approaches:

Weak Base and Catalyst Synergy: A method for the related 2,4-D involves using an anhydrous carbonate weak base (e.g., sodium carbonate) in synergy with a catalyst like polyethylene glycol dimethyl ether. google.com This system effectively inhibits the hydrolysis of the chloroacetate, thereby improving the condensation conversion rate and product yield. google.com

Solid Catalysts: The use of solid catalysts such as Na₂O/SiO₂ has been explored to improve conversion rates and reduce side reactions. These catalysts can be easily recovered and recycled, making the process more sustainable. nih.gov

Optimization of reaction conditions—such as temperature, solvent, and the nature of the base and leaving group—is critical for maximizing the yield and purity of the final product.

Derivatization Strategies for Analogues and Controlled Release Formulations

The carboxylic acid group of this compound is a prime site for chemical modification to create derivatives with altered physical, chemical, and biological properties. These derivatization strategies are key for developing effective and targeted formulations.

Ester and Salt Formulations

The conversion of phenoxyalkanoic acids into salt and ester forms is a common and effective strategy to modify their properties for various applications.

Salt Formulations: The carboxylic acid can be readily converted into a salt by reacting it with an amine, such as dimethylamine or triisopropanolamine. nih.gov Amine salts are generally highly soluble in water and have low volatility, which can be advantageous in certain application methods. nih.govwho.int The reaction is a simple acid-base neutralization.

Ester Formulations: Esterification is achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Common esters include methyl, ethyl, and butyl esters. nih.gov Ester formulations are typically more lipid-soluble and less water-soluble than their amine salt counterparts. nih.gov This property can facilitate faster absorption through waxy cuticles. nih.gov However, some esters, particularly short-chain alkyl esters, can be more volatile than amine salts. nih.govwho.int

Table 1: Comparison of Formulation Properties

Formulation Type Key Property Advantage
Amine Salts High Water Solubility Easy to formulate in water-based sprays.
Low Volatility Reduced potential for off-target vapor movement. who.int
Esters High Lipid Solubility Enhanced penetration of waxy surfaces. nih.gov
Variable Volatility Can be designed as "low-volatile" long-chain esters. nih.gov

Polymer-Based Controlled Release Systems

Incorporating this compound into a polymer matrix is an advanced strategy for creating controlled-release formulations. This approach aims to release the active compound gradually over time, which can enhance efficacy and reduce environmental impact. mdpi.com

The compound can be attached to a polymer backbone via its carboxylic acid group, typically through an ester linkage. For instance, a method developed for the related 2,4-D involves grafting the herbicide onto a hydrophilic copolymer of 2-hydroxyethyl methacrylate (HEMA) and itaconic acid (IA) through a condensation reaction. The release of the active compound from such a polymer system is often triggered by environmental factors, such as pH. The hydrolysis of the ester bond linking the molecule to the polymer is pH-dependent, allowing for a controlled release rate.

Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), are also used to create microparticles or implants that degrade over time, releasing the entrapped compound. The release mechanism in these systems can be a combination of diffusion through the polymer matrix and erosion of the matrix itself. mdpi.com

Organometallic Derivatives and their Synthesis

The synthesis of organometallic derivatives, particularly organotin(IV) compounds, represents another avenue for chemical modification. These derivatives are formed by reacting the carboxylic acid group with an organotin compound.

The typical synthesis involves a condensation reaction between this compound and a di- or tri-organotin(IV) oxide or halide (e.g., dibutyltin(IV) oxide or triphenyltin(IV) chloride) in a suitable solvent. The reaction results in the formation of an organotin(IV) carboxylate, where the carboxylate group of the parent acid is coordinated to the tin atom.

For example, the synthesis of organotin(IV) derivatives of the related 2,4-Dichlorophenoxyacetic acid has been reported. researchgate.net The general reaction scheme is:

R₂SnO + 2 R'COOH → R₂Sn(OOCR')₂ + H₂O (for diorganotin derivatives)

R₃SnCl + R'COONa → R₃Sn(OOCR') + NaCl (for triorganotin derivatives)

These organometallic derivatives often exhibit distinct chemical and biological properties compared to the parent acid, arising from the presence of the tin center and the specific geometry of the resulting complex. researchgate.net

Plant Herbicide Interactions and Molecular Mechanisms of Action

Auxin Mimicry and Plant Growth Regulation Disruption

The ultimate phytotoxicity of 2-(2,5-Dichlorophenoxy)butanoic acid stems from the activity of its metabolite, 2,5-Dichlorophenoxyacetic acid. This metabolite functions as a persistent and potent mimic of the natural plant hormone indole-3-acetic acid (IAA). pressbooks.pubunl.edu Unlike natural auxins, which are meticulously regulated by the plant through synthesis, transport, and degradation, synthetic auxins like the metabolite of this compound overwhelm these homeostatic mechanisms. nih.govcurresweb.com This leads to a state of continuous and uncontrolled growth stimulation. wikipedia.org At low concentrations, these mimics can stimulate cell growth, but at the higher concentrations associated with herbicidal application, they are profoundly phytotoxic. pressbooks.pubunl.eduunl.edu

The primary mode of action for the activated form of this compound is the hijacking of the plant's natural auxin signaling cascade. This process begins at the molecular level with the binding of the synthetic auxin to specific receptor proteins. scispace.com

Research on analogous compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) has identified the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins, as the primary auxin receptors. nih.govhracglobal.comnih.gov The synthetic auxin fits into a binding pocket on the TIR1/AFB protein, stabilizing an interaction between the receptor and a class of repressor proteins known as Aux/IAA. nih.gov

This binding event targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome. nih.gov The removal of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of a multitude of early auxin-responsive genes. nih.gov The sustained and unregulated activation of these genes is the fundamental cause of the subsequent physiological disruptions. Different AFB proteins can exhibit selectivity for various synthetic auxins, suggesting that specific receptors, such as AFB5, may play distinct roles in the perception of different auxinic herbicides. scispace.comresearchgate.net

Table 1: Key Components in the Auxin Signaling Pathway Disrupted by Synthetic Auxins

Component Function Impact of Synthetic Auxin Mimic
TIR1/AFB Receptors Perceive and bind to natural auxin (IAA). Binds to the synthetic auxin, initiating an uncontrolled signaling cascade. nih.govhracglobal.com
Aux/IAA Proteins Act as repressors of auxin-responsive genes. Targeted for continuous degradation, removing the "brakes" on the system. nih.gov
26S Proteasome Degrades ubiquitinated proteins, including Aux/IAA. Function is co-opted to systematically eliminate the repressor proteins.

| Auxin Response Factors (ARFs) | Transcription factors that activate gene expression. | Continuously de-repressed, leading to sustained and abnormal gene activation. nih.gov |

The movement and distribution of auxins throughout a plant are critical for coordinated development and are managed by a sophisticated transport system. This system includes influx carriers like AUXIN RESISTANT 1/LIKE-AUX1 (AUX1/LAX) and efflux carriers, most notably the PIN-FORMED (PIN) proteins. hracglobal.com Synthetic auxins like the metabolite of this compound are also substrates for these transport proteins. nih.govnih.govresearchgate.net

By entering the plant's auxin transport stream, the synthetic auxin is translocated from the leaves to meristematic tissues—the active growing points of the plant, such as shoot tips and root apices. curresweb.commt.gov The accumulation of the herbicide in these sensitive areas leads to the most severe symptoms. The structural differences in the vascular systems of dicot (broadleaf) and monocot (grass) plants contribute to the selective action of many auxinic herbicides. scispace.com Dicot stems, with their vascular tissues arranged in a ring, are more susceptible to the disruptive effects on transport and growth than monocot stems, where the vascular bundles are scattered. scispace.com

The persistent activation of ARFs by the synthetic auxin leads to profound changes in nucleic acid and protein synthesis. scispace.comresearchgate.net The plant is forced into a state of unsustainable, uncontrolled growth. wikipedia.orgmt.gov This manifests as a variety of symptoms, including severe leaf and stem malformations (epinasty), stem twisting and curling, and the formation of calluses and undifferentiated tissue. curresweb.commt.gov

The herbicidal action also involves the increased production of other plant hormones, particularly ethylene and abscisic acid, which contributes to accelerated senescence. scispace.comnih.gov Ultimately, the integrity of the plant's vascular system is compromised, leading to the cessation of nutrient and water transport, tissue necrosis, and death. curresweb.com

Differential Plant Susceptibility and Metabolic Bioactivation

The selectivity of phenoxybutanoic acid herbicides is largely determined by the metabolic capabilities of different plant species. The parent compound, this compound, is not the active herbicide; it is a pro-herbicide that requires conversion into its phytotoxic form. nih.gov

The critical bioactivation step is achieved through the process of beta-oxidation. nih.gov This is the same metabolic pathway that plants use to break down fatty acids. In susceptible plant species, enzymes within the peroxisomes shorten the butanoic acid side chain of the herbicide molecule by removing two carbon atoms at a time. This converts this compound into the highly phytotoxic 2,5-Dichlorophenoxyacetic acid.

Table 2: Bioactivation of this compound via Beta-Oxidation

Step Process Compound Phytotoxicity
1. Application The pro-herbicide is applied to the plant. This compound Low
2. Bioactivation The butanoic acid side chain is shortened by peroxisomal beta-oxidation. 2,5-Dichlorophenoxyacetic acid High

| 3. Action | The resulting acetic acid derivative acts as a potent auxin mimic. | 2,5-Dichlorophenoxyacetic acid | High |

Plant species that are resistant to this class of herbicides often lack the specific enzymes required to carry out this beta-oxidation efficiently. nih.gov In these species, the pro-herbicide is not converted to its active form and therefore does not cause significant harm. This metabolic difference is a key determinant of the herbicide's selectivity. For example, studies on Arabidopsis mutants resistant to the analogous compound 2,4-dichlorophenoxybutyric acid (2,4-DB) revealed defects in the enzymes of the glyoxysomal fatty acid beta-oxidation pathway. nih.gov

The primary enzymatic mechanism for the bioactivation of a phenoxybutanoic acid is the beta-oxidation pathway, involving enzymes such as thiolase. nih.gov It is important to distinguish this from other bioactivation mechanisms that apply to different formulations of auxinic herbicides. For instance, herbicide formulations that use an ester form (e.g., methyl-2,4-D) rely on carboxylesterase enzymes to hydrolyze the ester linkage and release the active carboxylic acid. nih.gov While carboxylesterases are crucial for the activation of pro-herbicide esters, the beta-oxidation pathway is the key mechanism for the activation of pro-herbicides with a butanoic acid side chain like this compound.

Detoxification Pathways in Tolerant Plants

Tolerant plants employ a multi-phase detoxification process to manage herbicides. This typically involves transformation (Phase I), conjugation (Phase II), and sequestration (Phase III) of the herbicide molecule to reduce its phytotoxicity.

Conjugation with Sugars and Amino Acids (e.g., Glucose Esters, Amino Acid Conjugates)

A primary detoxification strategy in tolerant plants involves the conjugation of the herbicide with endogenous molecules like sugars and amino acids. unl.eduunl.edu This process, known as Phase II metabolism, increases the water solubility of the herbicide and reduces its mobility and toxicity. unl.edu

For phenoxy herbicides with carboxylic acid groups, such as this compound, conjugation often occurs through the formation of glucose esters or amino acid conjugates. unl.eduunl.edu

Glucose Esters: The carboxylic acid group of the herbicide can be esterified with glucose. unl.edu This reaction is catalyzed by glucosyltransferases, which utilize uridine diphosphoglucose (UDPG) as the common sugar donor. unl.edu However, these glucose ester conjugates are not always a stable end-product, as they can be hydrolyzed back to the active herbicide by cytoplasmic esterases. unl.edu

Amino Acid Conjugates: Phenoxyacetic acid herbicides are also commonly detoxified by forming a peptide bond between the herbicide's carboxylic acid group and the amino group of an amino acid. unl.edu The most frequent amino acids involved in this conjugation are aspartate and glutamate, though others like valine, leucine, phenylalanine, and tryptophan have also been identified. unl.edu While these amino acid conjugates can sometimes retain biological activity, they are significantly less mobile within the plant. unl.edu There is evidence that these conjugates can be transported and sequestered in the cell wall. unl.edu

Hydroxylation of Aromatic Ring Structures

Before conjugation, herbicides often undergo Phase I metabolism, which introduces or exposes functional groups that facilitate the subsequent conjugation reactions. A key Phase I reaction for aromatic herbicides is the hydroxylation of the aromatic ring. This process is primarily catalyzed by a large and diverse family of enzymes known as cytochrome P450 monooxygenases (P450s). nih.govnih.gov

These enzymes insert an oxygen atom into the herbicide's molecular structure, adding a hydroxyl (-OH) group to the aromatic ring. researchgate.net This hydroxylation reduces the phytotoxicity of the compound and provides an attachment point for the sugar molecules in the subsequent conjugation phase. researchgate.net The specific position of hydroxylation on the dichlorophenoxy ring can vary, leading to different metabolites. P450s are central to a plant's ability to metabolize a wide range of xenobiotics, and their activity is a critical factor in determining herbicide selectivity and the evolution of resistance in weeds. nih.gov

Sequestration Mechanisms into Inactive or Insoluble Molecules

Following conjugation, the now more water-soluble and less toxic herbicide metabolites are typically removed from the cytoplasm and sequestered in specific cellular compartments. This Phase III detoxification prevents the metabolites from interfering with cellular processes. The primary destination for these conjugates is the cell vacuole. researchgate.netnih.gov

Specialized transporters, such as ATP-binding cassette (ABC) transporters located on the vacuolar membrane (tonoplast), actively pump the herbicide conjugates into the vacuole for long-term storage or further degradation. researchgate.net In some instances, herbicide metabolites can also be bound to insoluble cellular components like lignin in the cell wall. unl.edu This sequestration effectively isolates the herbicide from its sites of action in the plant, completing the detoxification process. nih.gov

Role of Oxidative Stress and Reactive Oxygen Species (ROS) in Phytotoxicity

The herbicidal action of phenoxy compounds is strongly linked to the induction of severe oxidative stress. researchgate.net This occurs when the balance between the production of reactive oxygen species (ROS) and the plant's antioxidant defense capabilities is disrupted, leading to an accumulation of ROS and subsequent cellular damage. ijeab.com

Primary and Secondary ROS Induction Pathways

Application of phenoxy herbicides can lead to the generation of ROS through both primary and secondary pathways. While some herbicides directly generate ROS as part of their primary mode of action, for others, ROS production is a secondary effect of the metabolic disruptions caused by the herbicide. nih.gov For synthetic auxin herbicides like 2,4-D, the overstimulation of growth leads to metabolic imbalances that result in ROS production. researchgate.net

Key enzymatic pathways implicated in the secondary induction of ROS by phenoxy herbicides include:

Fatty Acid β-oxidation: Acyl-CoA oxidase, a key enzyme in this peroxisomal pathway, is a major source of hydrogen peroxide (H₂O₂). researchgate.netfrontiersin.org

Purine Catabolism: Xanthine oxidase, another peroxisomal enzyme, generates superoxide radicals (O₂•−) during the breakdown of purines. frontiersin.org

These induced ROS, such as H₂O₂ and O₂•−, are highly reactive and can initiate damaging chain reactions within the cell. nih.gov

EnzymeCellular LocationPathwayROS Produced
Acyl-CoA Oxidase (ACX) PeroxisomeFatty Acid β-oxidationHydrogen Peroxide (H₂O₂)
Xanthine Oxidase (XOD) PeroxisomePurine CatabolismSuperoxide (O₂•−)
Glycolate Oxidase (GOX) PeroxisomePhotorespirationHydrogen Peroxide (H₂O₂)

Impact on Cellular Organelles and Antioxidant Systems (e.g., Peroxisomes, Mitochondria)

The overaccumulation of ROS inflicts widespread damage on cellular components and organelles. plos.org

Cellular Organelles: Peroxisomes and mitochondria are central to ROS metabolism and are significantly impacted by herbicide-induced oxidative stress. researchgate.netnih.gov Peroxisomes house many H₂O₂-producing enzymes, and disruptions in their function can release these damaging molecules into the cytosol. frontiersin.orgfrontiersin.org This leakage of ROS can, in turn, impair mitochondrial function by damaging mitochondrial enzymes and membranes, leading to a decrease in energy production and a further increase in ROS generation. frontiersin.org The resulting oxidative damage affects cell membranes through lipid peroxidation, leading to increased permeability and loss of cellular integrity. plos.org

Antioxidant Systems: Plants possess a complex antioxidant system to scavenge ROS, including enzymes like superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX). ijeab.com SOD converts superoxide into hydrogen peroxide, which is then detoxified to water by CAT and APX. ijeab.com However, the massive overproduction of ROS caused by herbicide action can overwhelm this defense system. cropj.com While the activity of antioxidant enzymes may initially increase in response to stress, high concentrations of the herbicide and sustained oxidative pressure can lead to their inhibition, exacerbating cellular damage and contributing to the plant's death. ijeab.comcropj.com

Evolution of Herbicide Resistance in Weeds

Mechanisms of Target-Site Resistance (TSR)

Target-site resistance (TSR) arises from genetic modifications at the herbicide's specific site of action within the plant, which reduces the herbicide's efficacy. nih.govgrowiwm.org

Alterations in Herbicide Binding Sites

The most common form of TSR involves alterations in the protein that the herbicide targets. unl.edupesticidestewardship.org For phenoxy herbicides, which mimic the natural plant hormone auxin, the primary targets are auxin receptor proteins, such as the F-box proteins (AFBs) like TIR1, and co-receptors from the Aux/IAA family. nih.gov Mutations in the genes encoding these proteins can alter their structure. nih.gov This change in structure can reduce the binding affinity of the herbicide to its target site, rendering the herbicide less effective at disrupting normal plant growth processes. unl.edunih.gov For instance, a single amino acid substitution in the target protein can be sufficient to confer resistance. nih.gov While specific mutations conferring resistance to 2-(2,5-Dichlorophenoxy)butanoic acid have not been documented, resistance to other phenoxy-carboxylate herbicides has been linked to changes in the highly conserved regions of Aux/IAA proteins. nih.gov

Gene Expression Modulation and Gene Duplication Affecting Target Proteins

Another, albeit less common, TSR mechanism is the overexpression of the target protein. nih.govnih.gov This can occur through gene expression modulation, where the plant increases the transcription of the target gene, or through gene duplication, which increases the number of copies of the gene in the genome. mdpi.com Both scenarios lead to an increased amount of the target protein within the plant cells. pesticidestewardship.org Consequently, a standard herbicide application rate may no longer be sufficient to inhibit all the target protein molecules, allowing the weed to survive. nih.gov While this mechanism has been observed for other herbicide classes, its role in resistance to phenoxy herbicides is not as well-documented. nih.govnih.gov

Mechanisms of Non-Target-Site Resistance (NTSR)

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govnih.gov These mechanisms are often more complex and can confer resistance to multiple herbicide classes with different modes of action. nih.govnih.gov

Reduced Herbicide Uptake and Translocation

For a systemic herbicide like a phenoxy herbicide to be effective, it must be absorbed by the plant and transported to its sites of action in the meristematic tissues. nufarm.com Some resistant weeds have evolved mechanisms to reduce the uptake of the herbicide through the leaf cuticle or to limit its translocation throughout the plant via the phloem. researchgate.nethracglobal.com Studies on 2,4-D, a related phenoxy herbicide, have shown that resistant biotypes of certain weeds absorb less of the herbicide and retain more of it in the treated leaf compared to susceptible biotypes. hracglobal.com This impaired movement prevents a toxic concentration of the herbicide from reaching the target sites. researchgate.net

Enhanced Herbicide Sequestration

Herbicide sequestration is a mechanism whereby the plant isolates the herbicide molecules away from their target site, effectively neutralizing their phytotoxic activity. pesticidestewardship.orgumn.edu This can involve binding the herbicide to other molecules, such as sugars, or compartmentalizing it within cellular structures like the vacuole or the cell wall, where it cannot interfere with cellular processes. pesticidestewardship.org While this is a known NTSR mechanism, specific instances of enhanced sequestration of phenoxy herbicides are not as frequently reported as metabolic detoxification. nih.govresearchgate.net

Metabolic Detoxification via Specific Enzyme Systems

One of the most significant NTSR mechanisms is the enhanced metabolic detoxification of the herbicide. nih.govfrontiersin.org Resistant plants can possess enzyme systems that rapidly break down the herbicide into non-toxic metabolites. pesticidestewardship.orgnih.gov Key enzyme families involved in this process include cytochrome P450 monooxygenases (P450s) and glycosyltransferases (GTs). frontiersin.orgnih.gov

P450s are involved in Phase I of detoxification, where they introduce functional groups to the herbicide molecule, often through hydroxylation. nih.govnih.gov This initial step can already reduce the herbicide's activity. Subsequently, in Phase II, glycosyltransferases can conjugate a sugar molecule (like glucose) to the hydroxylated herbicide. nih.govresearchgate.net This conjugation further detoxifies the compound and makes it more water-soluble, facilitating its transport and sequestration into the vacuole. nih.govresearchgate.net Research on 2,4-D resistant waterhemp has identified a novel detoxification pathway involving hydroxylation by a P450 enzyme followed by glucosylation, leading to highly effective detoxification. nih.gov The use of inhibitors of these enzymes, such as malathion for P450s, can sometimes reverse the resistance, confirming the role of metabolic detoxification. researchgate.net

Interactive Data Table: Mechanisms of Herbicide Resistance

Resistance TypeMechanismDescriptionKey Proteins/Enzymes Involved
Target-Site Resistance (TSR) Alterations in Herbicide Binding SitesMutations in the target protein reduce the binding affinity of the herbicide.TIR1/AFB auxin receptors, Aux/IAA co-receptors
Gene Expression Modulation/DuplicationIncreased production of the target protein dilutes the effect of the herbicide.Target proteins
Non-Target-Site Resistance (NTSR) Reduced Herbicide Uptake and TranslocationLess herbicide is absorbed, or its movement within the plant is restricted.Not applicable
Enhanced Herbicide SequestrationThe herbicide is isolated in cellular compartments where it cannot reach its target.Not applicable
Metabolic DetoxificationThe herbicide is broken down into non-toxic compounds by enzymes.Cytochrome P450 monooxygenases, Glycosyltransferases
Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a crucial role in the detoxification of a wide range of xenobiotics, including herbicides. In the context of herbicide resistance, P450s can metabolize phenoxy herbicides through reactions such as hydroxylation and dealkylation, rendering them non-toxic to the plant. The overexpression or altered activity of specific P450 enzymes can confer resistance by rapidly breaking down the herbicide before it can exert its phytotoxic effects.

Research on phenoxy herbicide resistance has demonstrated the significant role of P450s. For instance, studies on wild radish (Raphanus raphanistrum) have shown that resistance to 2,4-D can be conferred by enhanced metabolism mediated by P450 enzymes. The table below summarizes findings from a study on the metabolic resistance to 2,4-D in different weed biotypes, highlighting the increased metabolism in resistant populations.

Weed BiotypeHerbicideLevel of Resistance (Fold)Primary Metabolic Pathway
Wild Radish (R)2,4-D5-10P450-mediated hydroxylation
Wild Radish (S)2,4-D1Normal metabolism
Common Waterhemp (R)2,4-D>20P450-mediated detoxification
Common Waterhemp (S)2,4-D1Normal metabolism
Glutathione S-Transferases

Glutathione S-Transferases (GSTs) are another major family of detoxification enzymes that contribute to herbicide resistance. GSTs catalyze the conjugation of the tripeptide glutathione to electrophilic herbicide molecules, a process that increases their water solubility and facilitates their sequestration into the vacuole or apoplast. This conjugation effectively detoxifies the herbicide.

While the role of GSTs in resistance to some herbicide classes is well-established, their direct involvement in the metabolism of phenoxy herbicides is less clear. However, elevated GST activity is often observed in herbicide-resistant weed populations, suggesting a role in general stress response and detoxification of secondary toxic products generated by herbicide action. The table below illustrates the increased GST activity observed in a herbicide-resistant biotype of black-grass (Alopecurus myosuroides) compared to a susceptible biotype.

Black-grass BiotypeHerbicide ClassGST Activity (nmol/min/mg protein)
Resistant (R)Multiple45.8
Susceptible (S)Multiple22.1
Glucosyltransferases and Other Conjugating Enzymes

Glucosyltransferases are enzymes that catalyze the transfer of a glucose molecule from UDP-glucose to a herbicide molecule, a process known as glycosylation. This conjugation increases the herbicide's water solubility and leads to its detoxification and sequestration. Glycosylation is a common metabolic pathway for many herbicides, including phenoxy acids. Enhanced activity of specific glucosyltransferases can therefore lead to herbicide resistance.

Other conjugating enzymes, such as those involved in amino acid conjugation, may also play a role in the detoxification of phenoxy herbicides, though this is less well-documented than the roles of P450s and GSTs.

Molecular and Genetic Basis of Resistance Development

The development of herbicide resistance is a classic example of evolution by natural selection. Within a weed population, there exists natural genetic variation. Some individuals may possess genes that confer a low level of tolerance to a herbicide. When the herbicide is applied, these individuals are more likely to survive and reproduce, passing on the resistance-conferring genes to their offspring. Over successive generations of herbicide application, the frequency of these resistance alleles increases in the population, leading to a predominantly resistant population.

Herbicide resistance can be conferred by single major genes (monogenic resistance) or by the cumulative effect of multiple genes (polygenic resistance). mdpi.comresearchgate.net Target-site resistance is often monogenic, resulting from a specific mutation in the gene encoding the target protein. mdpi.comresearchgate.net Non-target-site resistance, particularly metabolic resistance, is typically polygenic, involving the upregulation or modification of several genes encoding detoxification enzymes like P450s and GSTs. mdpi.comresearchgate.net

Environmental Fate and Degradation Pathways

Abiotic Transformation Processes

Photolysis in Aquatic Systems

Specific studies detailing the photolytic degradation of 2-(2,5-Dichlorophenoxy)butanoic acid in aquatic environments, including quantum yields and degradation products, could not be identified in the available scientific literature.

Hydrolysis Stability and Significance

Information regarding the hydrolysis kinetics and stability of this compound under various pH and temperature conditions is not currently available in published research.

Atmospheric Degradation by Reactive Species (e.g., Hydroxyl Radicals)

No specific data on the rate constants for the reaction of this compound with atmospheric hydroxyl radicals or other reactive species, which would determine its atmospheric half-life, has been found.

Biotic Degradation in Environmental Compartments

Microbial Mineralization in Soil and Water

While microbial degradation is a key dissipation pathway for many phenoxyalkanoic herbicides, specific studies on the mineralization of this compound in soil and water ecosystems are absent from the current body of scientific literature.

No published research detailing the isolation and characterization of specific microbial strains capable of utilizing this compound as a sole source of carbon and energy could be located.

Diverse Microbial Genera Involved in Degradation

A variety of soil microorganisms have been identified with the capacity to degrade phenoxyalkanoic acid herbicides. These bacteria are able to utilize these compounds as a sole source of carbon and energy. koreascience.kr Analysis of 16S rDNA sequences from bacteria capable of degrading 4-(2,4-dichlorophenoxy)butyric acid has revealed a diverse group of competent genera. koreascience.kr This diversity underscores the widespread genetic potential for the degradation of this class of herbicides in the environment.

Key microbial genera implicated in the degradation of dichlorophenoxybutanoic acids and related compounds include:

Variovorax : Members of this genus have been isolated from agricultural soils and have demonstrated the ability to degrade 4-(2,4-dichlorophenoxy)butyric acid. koreascience.kr Variovorax is known for its metabolic versatility and its role in the degradation of various environmental pollutants. nih.govplos.org

Sphingomonas : This genus is well-documented for its capacity to degrade a wide range of aromatic and chlorinated compounds. mdpi.comfrontiersin.org Strains of Sphingomonas have been identified as degraders of 4-(2,4-dichlorophenoxy)butyric acid and other phenoxyalkanoic acids. koreascience.krnih.gov

Bradyrhizobium : Typically known for their role in nitrogen fixation in legumes, some species of Bradyrhizobium have also been shown to possess the genetic machinery for the degradation of phenoxyalkanoic acids, including 4-(2,4-dichlorophenoxy)butyric acid and 2,4-D. koreascience.krnih.govnih.govnih.govresearchgate.net

Pseudomonas : This genus is renowned for its metabolic prowess and its ability to break down a vast array of organic compounds, including herbicides. vjs.ac.vnresearchgate.net Several Pseudomonas species have been identified as effective degraders of 2,4-D and related phenoxyalkanoic acids. mdpi.comfrontiersin.orgnih.gov

Cupriavidus : This genus, particularly strains like Cupriavidus necator JMP134, is a model organism for studying the degradation of 2,4-D and harbors the well-characterized tfd genes. mdpi.comnih.govnih.govnih.govresearchgate.net Strains of Cupriavidus have shown high efficiency in degrading various phenoxyalkanoic acid herbicides. mdpi.comnih.govresearchgate.net

Microbial GenusKnown for DegradingKey Characteristics
Variovorax4-(2,4-dichlorophenoxy)butyric acid, various pollutantsMetabolically versatile
Sphingomonas4-(2,4-dichlorophenoxy)butyric acid, aromatic and chlorinated compoundsWide-ranging degradative capabilities
Bradyrhizobium4-(2,4-dichlorophenoxy)butyric acid, 2,4-DAlso known for nitrogen fixation
Pseudomonas2,4-D and related phenoxyalkanoic acidsMetabolically diverse and robust
Cupriavidus2,4-D and other phenoxyalkanoic acidsModel organism for 2,4-D degradation, contains tfd genes

Specific Microbial Degradation Pathways

The microbial degradation of this compound is presumed to follow a series of enzymatic reactions similar to those established for other dichlorophenoxybutanoic acids. This process is initiated by the cleavage of the ether linkage, followed by hydroxylation and subsequent cleavage of the aromatic ring. The butanoic acid side chain is typically shortened via beta-oxidation.

The initial and critical step in the degradation of phenoxyalkanoic acids is the cleavage of the ether bond that links the dichlorophenol ring to the alkanoic acid side chain. mdpi.comnih.govnih.gov In many well-studied 2,4-D degrading bacteria, this reaction is catalyzed by an α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene. mdpi.comnih.gov This enzyme converts the phenoxyalkanoic acid to the corresponding dichlorophenol. mdpi.comnih.gov For this compound, this initial step would yield 2,5-dichlorophenol (B122974) and 2-hydroxybutanoic acid. The cleavage of the ether bond is a key detoxification step, as it removes the herbicidal properties of the molecule. masterorganicchemistry.commasterorganicchemistry.com

Following ether cleavage, the resulting 2,5-dichlorophenol undergoes further degradation. The next step is typically hydroxylation, where a hydroxyl group is added to the aromatic ring. In the degradation of 2,4-D, the 2,4-dichlorophenol (B122985) is hydroxylated to form 3,5-dichlorocatechol. nih.govnih.gov This reaction is catalyzed by a 2,4-dichlorophenol hydroxylase, often encoded by the tfdB gene. nih.gov

The dichlorocatechol is then susceptible to ring cleavage, which can occur through two main pathways:

Ortho (or intradiol) cleavage: The aromatic ring is cleaved between the two hydroxyl groups of the catechol. This pathway is common in the degradation of chlorinated catechols and is initiated by a chlorocatechol 1,2-dioxygenase, encoded by the tfdC gene. nih.gov This leads to the formation of muconic acid derivatives which are further metabolized. mdpi.comnih.gov

Meta (or extradiol) cleavage: The ring is cleaved adjacent to one of the hydroxyl groups.

The subsequent metabolites are channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete mineralization. nih.govresearchgate.net The specific pathway utilized can depend on the microbial strain and the genetic determinants it possesses.

A key feature in the degradation of phenoxyalkanoic acids with side chains longer than two carbons, such as this compound, is the involvement of the beta-oxidation pathway. nih.govnih.gov It is well-established that 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) is converted to the more phytotoxic 2,4-D in susceptible plants through beta-oxidation. koreascience.kr A similar process is employed by soil microorganisms. koreascience.kr

The beta-oxidation cascade involves a cycle of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA in each cycle. bu.edu In the context of this compound degradation, beta-oxidation would convert the butanoic acid side chain to an acetic acid side chain, yielding 2-(2,5-Dichlorophenoxy)acetic acid. This intermediate would then be subject to the well-established degradation pathway for dichlorophenoxyacetic acids, starting with ether cleavage as described above. koreascience.kr

Genetic Determinants of Microbial Degradation

The genetic basis for the degradation of phenoxyalkanoic acid herbicides has been extensively studied, particularly for 2,4-D. The genes responsible for these catabolic pathways are often located on mobile genetic elements, such as plasmids, which facilitates their spread among soil microbial communities. nih.govnih.gov

The most well-characterized genetic system for 2,4-D degradation is the tfd gene cluster, originally discovered on the pJP4 plasmid of Cupriavidus necator JMP134. mdpi.comnih.govbohrium.com This plasmid is approximately 90 kb in size. nih.gov The tfd genes encode the enzymes for the complete mineralization of 2,4-D. researchgate.netresearchgate.netnih.gov

GeneEncoded EnzymeFunction in Degradation Pathway
tfdAα-ketoglutarate-dependent 2,4-D dioxygenaseCleavage of the ether bond
tfdB2,4-Dichlorophenol hydroxylaseHydroxylation of the aromatic ring
tfdCChlorocatechol 1,2-dioxygenaseOrtho cleavage of the aromatic ring
tfdDChloromuconate cycloisomeraseConversion of muconic acid derivative
tfdEDienelactone hydrolaseFurther metabolism of ring cleavage products
tfdFMaleylacetate reductaseMetabolism leading to the TCA cycle

The presence of these genes on conjugative plasmids allows for their horizontal transfer to other bacteria, thereby expanding the population of degraders in a contaminated environment. nih.gov While the tfd genes are the archetypal example, other, non-homologous gene clusters, such as the cad genes found in Bradyrhizobium, have also been identified to carry out the degradation of 2,4-D, indicating a degree of convergent evolution in these catabolic pathways. mdpi.comnih.govnih.gov The degradation of this compound, following its probable conversion to the acetic acid analogue via beta-oxidation, would likely be mediated by these same or very similar genetic systems.

Due to a lack of available scientific literature specifically detailing the environmental fate and degradation of This compound , it is not possible to generate the requested article.

Extensive searches for this specific compound did not yield the necessary data to address the outlined sections on its anaerobic degradation, hypothesized mechanisms, investigational approaches, or its environmental distribution and persistence in ecosystems. The vast majority of available research focuses on the closely related but structurally distinct herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). In adherence with the strict instructions to focus solely on "this compound," information pertaining to 2,4-D cannot be substituted.

Therefore, without specific scientific studies on the environmental behavior of this compound, a thorough, informative, and scientifically accurate article that adheres to the provided outline cannot be constructed.

Advanced Analytical Methodologies for Research and Environmental Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 2-(2,5-Dichlorophenoxy)butanoic acid, providing the necessary separation from complex sample components. The choice of technique often depends on the matrix, the required detection limits, and the available instrumentation.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, acidic herbicides like this compound are polar and have low volatility, necessitating a derivatization step to convert them into more volatile esters before GC analysis. tdl.orgnih.gov This chemical modification is essential for accurate results. tdl.org Common derivatization reagents include diazomethane to form methyl esters or BCl3/2-chloroethanol to create 2-chloroethyl esters. nih.gov Another approach involves pentafluorobenzylation, which can be performed using a triphasal system. nih.gov

Once derivatized, the compound can be analyzed by GC coupled with various detectors. The electron capture detector (ECD) is highly sensitive to halogenated compounds, making it suitable for detecting chlorinated phenoxy acid herbicides. nih.govnih.govnih.gov For greater specificity and structural confirmation, GC is often coupled with mass spectrometry (GC-MS). nih.govepa.gov GC-MS provides definitive identification by comparing the mass spectrum of the analyte to that of a known standard. epa.gov In full-scan mode, it provides structural information, while selected ion monitoring (SIM) mode offers enhanced sensitivity for trace-level quantification. nih.gov

Table 1: Representative GC-MS Conditions for Analysis of a Related Phenoxy Acid Herbicide

Parameter Condition
Instrument Agilent Model 6890A GC with 5973N MS epa.gov
Column Durabond-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film) epa.gov
Carrier Gas Helium epa.gov
Injection Mode Splitless epa.gov
Oven Program 80°C for 1.2 min, ramp to 320°C at 20°C/min, hold for 2.0 min epa.gov
Ionization Mode Electron Impact (EI) epa.gov

| Detection | Mass Spectrometry (MS) epa.gov |

High-performance liquid chromatography (HPLC) has become a preferred method for the analysis of acidic herbicides, as it often circumvents the need for derivatization. tdl.orgwaters.comlcms.cz This simplifies sample preparation and reduces the potential for analytical errors. tdl.org Reversed-phase HPLC is the most common mode of separation, utilizing C18 columns to separate analytes based on their hydrophobicity. nih.govepa.govnih.gov

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, making it the state-of-the-art technique for trace residue analysis. waters.comlcms.cz LC-MS/MS operates by selecting a specific parent ion of the target analyte, fragmenting it, and then monitoring for specific daughter ions. This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and allows for quantification at very low levels, such as the 0.1 µg/L limit often required for water monitoring. researchgate.net The technique has been successfully applied to determine a wide range of acidic herbicides in complex matrices like fruits, vegetables, and water. waters.comresearchgate.netnih.gov

Table 2: Representative LC-MS/MS Conditions for Analysis of Acidic Herbicides in Water

Parameter Condition
Instrument Agilent 1290 Infinity HPLC with Sciex TripleQuad 6500 MS epa.gov
Column Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm) epa.gov
Mobile Phase Gradient of water with 0.1% formic acid and methanol with 0.1% formic acid epa.gov
Ionization Source Electrospray Ionization (ESI), typically in negative mode for acidic compounds nih.gov

| Detection Mode | Multiple Reaction Monitoring (MRM) epa.govresearchgate.net |

Capillary electrophoresis (CE) offers an alternative separation technique for charged species like the anionic form of this compound. CE provides high separation efficiency and requires only small sample volumes. It has been successfully used for the analysis of chlorinated phenoxy acids after sample clean-up and preconcentration. nih.gov The coupling of CE with highly selective sample preparation methods, such as molecularly imprinted solid-phase extraction, can yield quantitative recoveries for herbicides from environmental samples like river water. nih.gov

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical step in the analytical workflow. It aims to isolate and concentrate this compound from the sample matrix, remove interfering substances, and present the analyte in a solvent compatible with the analytical instrument.

Solid-phase extraction (SPE) is a widely used and robust technique for the clean-up and preconcentration of acidic herbicides from aqueous samples. nih.govwaters.comlcms.cznih.govresearchgate.net The general procedure involves passing a liquid sample through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while impurities pass through. The analyte is then eluted with a small volume of an appropriate solvent. epa.gov For acidic herbicides, reversed-phase sorbents like C18 are common. nih.gov The pH of the sample is often adjusted to ensure the analyte is in a neutral form to promote retention on non-polar sorbents. nih.gov

Liquid-phase microextraction (LPME) represents a miniaturized and environmentally friendly alternative to traditional liquid-liquid extraction. researchgate.net Techniques like dispersive liquid-liquid-liquid microextraction (DLLLME) have been developed for phenoxy acid herbicides. nih.gov In this method, a small volume of an extraction solvent is dispersed into the aqueous sample, followed by back-extraction into an acceptor phase, providing high enrichment factors and rapid extraction times. nih.gov

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique where a fused-silica fiber coated with a polymeric stationary phase is exposed to a sample. researchgate.net The analyte partitions from the sample matrix into the fiber coating. The fiber is then transferred directly to the injection port of a GC or an interface for LC for desorption and analysis. researchgate.netmdpi.com SPME combines extraction and preconcentration into a single step, simplifying the workflow. researchgate.net

For enhanced selectivity, molecularly imprinted solid-phase extraction (MISPE) has emerged as a powerful tool. springernature.com This technique utilizes molecularly imprinted polymers (MIPs), which are custom-synthesized polymers with cavities that are sterically and chemically complementary to a specific target analyte or a class of structurally related compounds. nih.govnih.gov These "molecularly imprinted" sites provide high selectivity, allowing for the targeted extraction of compounds like phenoxy acids from complex matrices, such as water or cannabis bud, with superior sample clean-up compared to traditional SPE sorbents. nih.govspringernature.comsemanticscholar.org The use of MIPs in a pipette tip SPE format has also been developed, offering a simple and efficient extraction device. rsc.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
2,4-Dichlorophenoxyacetic acid (2,4-D)
4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB)
2,4,5-Trichlorophenoxyacetic acid
Fenoprop
Dichlorprop
Atrazine
Terbuthylazine
Acetochlor
Alachlor
Dicamba
Tefluthrin
4-chloro-2-methylphenoxyacetic acid (MCPA)
2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP)
2-(4-chloro-2-methylphenoxy)propanoic acid (MCPP)
4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB)
2-(2,4,5-trichlorophenoxy)propanoic acid (2,4,5-TP)
Triclopyr
4-(3-indolyl)butyric acid (IBA)
Bentazone
Haloxyfop-R-methyl
Cyhalofop-butyl
Fenoxaprop-P-ethyl

QuEChERS Methodology for Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has been adapted for the analysis of acidic herbicides like this compound in various complex matrices. This approach simplifies the extraction and cleanup process, offering high recovery rates and reducing solvent consumption. xn--untersuchungsmter-bw-nzb.de

The standard QuEChERS procedure involves an extraction/partitioning step and a dispersive solid-phase extraction (dSPE) cleanup. For acidic herbicides, modifications are necessary to ensure the target analytes are in a neutral, protonated state for efficient partitioning into the organic solvent, typically acetonitrile. weber.hu This is often achieved by using citrate-buffered QuEChERS salts, which lower the sample's pH during extraction. weber.hu

In some applications, a preliminary hydrolysis step is incorporated to release any herbicide residues that are bound or conjugated within the matrix. weber.hunih.gov For instance, alkaline hydrolysis can be performed before the standard QuEChERS extraction to convert ester conjugates back to the parent acid form, ensuring a more comprehensive analysis of the total residue. weber.hunih.gov

During the dSPE cleanup phase, the choice of sorbent is critical. For acidic compounds, primary secondary amine (PSA) sorbents are generally avoided as they can retain the target analytes. weber.hu Instead, C18 sorbent is commonly used for the cleanup of extracts containing chlorophenoxyacetic acids and related compounds. weber.hu The final extract, typically in acetonitrile, is compatible with both liquid chromatography (LC) and gas chromatography (GC) analytical systems. xn--untersuchungsmter-bw-nzb.de

The effectiveness of the QuEChERS method for phenoxyalkanoic acids is demonstrated by high recovery percentages from various matrices.

Table 1: Recovery Rates of Phenoxyalkanoic Acids Using QuEChERS Methodology

CompoundMatrixFortification LevelRecovery %Analysis MethodSource
2,4-DApple0.1 mg/kg96%GC-MSD / LC-MS xn--untersuchungsmter-bw-nzb.de
2,4-DBApple0.1 mg/kg99%GC-MSD / LC-MS xn--untersuchungsmter-bw-nzb.de
2,4,5-TApple0.1 mg/kg98%GC-MSD / LC-MS xn--untersuchungsmter-bw-nzb.de
MCPAWheat-89-98%LC-MS/MS nih.gov
DichlorpropLinseed7-14 µg/kg76%LC-MS/MS nih.gov

Spectroscopic and Spectrometric Characterization of Metabolites

Understanding the metabolic fate of this compound is essential for assessing its environmental impact and persistence. Mass spectrometry (MS) coupled with chromatographic separation (GC or LC) is the cornerstone for identifying and quantifying its metabolites. bohrium.comepa.gov Techniques like high-resolution mass spectrometry (HRMS) provide accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites. uwa.edu.au

In plant and microbial systems, phenoxyalkanoic acids can undergo several metabolic transformations. Common pathways include conjugation with endogenous molecules like sugars or amino acids. For the related compound 2,4-D, metabolites such as the glucose ester and conjugates with amino acids like aspartic acid and glutamic acid have been identified. uwa.edu.au These conjugates are typically more polar than the parent compound.

The characterization process often involves the following steps:

Extraction of metabolites from the biological matrix.

Separation using High-Performance Liquid Chromatography (HPLC). uwa.edu.au

Detection and Tentative Identification using tandem mass spectrometry (LC-MS/MS). This technique provides structural information based on the fragmentation patterns of the metabolite ions. weber.huuwa.edu.au

Structural Confirmation using advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy. uwa.edu.au The isolation of a sufficient quantity of the metabolite is required for NMR analysis, which provides definitive structural elucidation. uwa.edu.au The identity can be further confirmed by comparing the spectroscopic data with that of a chemically synthesized standard. uwa.edu.au

Other identified transformation products for this class of herbicides include hydroxylated derivatives and the cleavage of the ether linkage to form corresponding phenols, such as 2,4-dichlorophenol (B122985) from 2,4-D. epa.govuwa.edu.au

Table 2: Examples of Metabolites Identified for the Related Herbicide 2,4-D and Analytical Techniques Used

MetaboliteAnalytical TechniqueMatrixSource
2,4-D glucose esterHPLC-MS, NMRWild Radish (Plant) uwa.edu.au
2,4-D aspartic acid conjugateHPLC-MSWild Radish (Plant) uwa.edu.au
2,4-Dichlorophenol (DCP)LC/MS/MSWater epa.gov
4-OH-2,5-D-Wild Mustard (Plant) uwa.edu.au
2,4-Dichloroanisole (DCA)GC/MSWater epa.gov

Bioanalytical and Immunoassay Techniques for Detection

Bioanalytical methods, particularly immunoassays, offer rapid, sensitive, and cost-effective alternatives to traditional chromatographic techniques for the detection of herbicides like this compound. hh-ra.org These methods utilize the highly specific binding interaction between an antibody and its target antigen (the herbicide). nih.goviastate.edu They are well-suited for high-throughput screening of environmental and biological samples. nih.govresearchgate.net

Several immunoassay formats have been developed for the detection of the structurally similar herbicide, 2,4-D, which serve as models for assays that could be applied to this compound.

Enzyme-Linked Immunosorbent Assay (ELISA): This is a common format where an enzyme is linked to either the antibody or a competitor antigen. The presence of the target herbicide in a sample leads to a change in a colorimetric signal, which can be measured to determine its concentration. iastate.edu

Radioimmunoassay (RIA): RIA is a highly sensitive technique that uses a radiolabeled version of the herbicide (a tracer) to compete with the unlabeled herbicide in the sample for a limited number of antibody binding sites. hh-ra.orgnih.gov By measuring the radioactivity of the antibody-bound fraction, the concentration of the herbicide in the sample can be determined. nih.gov An RIA for 2,4-D was able to detect levels as low as 100 picograms. nih.gov

Fluorescence Polarization Immunoassay (FPIA): FPIA is a homogeneous immunoassay, meaning it does not require separation steps, which makes it particularly fast. nih.govresearchgate.net The assay is based on the principle of competitive binding between the target herbicide and a fluorescently labeled herbicide (tracer). nih.govpublichealthtoxicology.com When the small tracer binds to the large antibody, its rotation slows, and the polarization of its fluorescence increases. The presence of the target herbicide in a sample competes for antibody binding, leaving more tracer free in solution, which results in a lower fluorescence polarization signal. nih.gov FPIA methods for 2,4-D have been developed for water and juice samples with detection limits in the low ng/mL range and analysis times as short as 5-20 minutes. nih.govresearchgate.netpublichealthtoxicology.com

Table 3: Performance of Immunoassay Techniques for the Detection of the Related Herbicide 2,4-D

TechniqueMatrixLimit of Detection (LOD)Analysis TimeSource
FPIAWater5 ng/mL5 min researchgate.net
FPIAUrine100 ng/mL5 min researchgate.net
FPIAJuice8 ng/mL20 min nih.gov
FPIAGeneral10 ng/mL5 min publichealthtoxicology.com
RIAWater, Plasma, Urine~100 pg/sample- nih.gov

Structure Activity Relationship Sar Studies and Molecular Modeling

Comparative Analysis of Phenoxy Acid Derivatives and Analogues

Phenoxy acid herbicides, including 2-(2,5-Dichlorophenoxy)butanoic acid, are synthetic analogues of the natural plant hormone indole-3-acetic acid (IAA). nih.govwikipedia.org They mimic IAA, leading to uncontrolled growth and eventual death in susceptible broadleaf plants. wikipedia.org The core structure of these herbicides consists of a phenoxyacetic acid moiety. jetir.org

The biological activity of phenoxy acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the structure of the alkanoic acid side chain. For instance, the well-known herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) is structurally similar to this compound but differs in the position of one chlorine atom and the length of the acid side chain. mdpi.com

Analogues with an additional methyl group on the carboxylic acid side chain, such as mecoprop and dichlorprop, exhibit chirality, with the (2R)-isomer being the biologically active form. wikipedia.org The length of the side chain is also a key determinant of activity. For example, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) is a pro-pesticide that is converted in plants to the more active 2,4-D through the process of β-oxidation. wikipedia.orglsuagcenter.com This conversion involves the removal of two-carbon units from the butyric acid side chain to form the acetic acid side chain. lsuagcenter.com

Influence of Substituent Effects on Biological Activity

The type, number, and position of substituents on the phenyl ring of phenoxy acid herbicides significantly influence their biological activity. Chlorine atoms are common substituents that have been shown to affect the molecule's properties and, consequently, its herbicidal efficacy.

Studies on various chloroderivatives of phenoxyacetic acid have demonstrated that differences in the substitution and number of chlorine atoms in the aromatic ring affect their activity, physicochemical properties, and toxicity. mdpi.com For example, the presence of chlorine atoms at positions 2 and 4 of the benzene ring in 2,4-D is associated with its cytotoxic and mutagenic effects. nih.gov The introduction of a third chlorine atom at position 5, as in 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), has been found to abolish the mutagenic effect while preserving its toxic properties. nih.gov

The electronic effects of substituents, such as their ability to donate or withdraw electrons, play a critical role. Electron-withdrawing groups can increase the herbicidal activity in certain contexts. researchgate.net The polarity of the molecule, influenced by these substituents, also affects its interaction with the biological target. For instance, 2,3-dichlorophenoxyacetic acid has been shown to have the highest polarity among a series of tested phenoxyacetic acid derivatives. mdpi.com The distribution of the π-electron charge in the aromatic ring is disturbed by the presence of electronegative substituents like chlorine, and this effect is more pronounced when the substituents are in close proximity. mdpi.com

Computational Approaches in SAR: Cheminformatics and Molecular Docking

Computational methods, including cheminformatics and molecular docking, are powerful tools for investigating the SAR of herbicides like this compound. These approaches allow for the prediction of interactions between the herbicide molecule and its biological target at the molecular level. nih.gov

Molecular docking studies can simulate the binding of a ligand (the herbicide) to the active site of a receptor protein. researchgate.net For phenoxy acid herbicides that act as synthetic auxins, the target receptors are auxin-binding proteins. By modeling these interactions, researchers can understand how different structural features of the herbicide contribute to its binding affinity and subsequent biological activity. For other classes of herbicides, such as those targeting acetyl-CoA carboxylase (ACCase), molecular docking has been used to show how inhibitors bind to the active pocket of the enzyme. nih.govsemanticscholar.org

These computational models can help in the design of new herbicide candidates with improved activity and selectivity. cambridge.org For example, by understanding the key interactions between the herbicide and its target, modifications can be made to the herbicide's structure to enhance these interactions. Substructure splicing, a method used in drug discovery, has also been applied in the development of new pesticides, where active components of different molecules are combined to create novel compounds with desired properties. cambridge.org

Elucidation of Active and Inactive Metabolite Structures and Their Activity Profiles

The metabolism of phenoxy acid herbicides can involve several pathways, including the degradation of the side chain, hydroxylation of the aromatic ring, and conjugation with plant constituents like sugars or amino acids. epa.govuwa.edu.au For example, 2,4-D can be metabolized to 2,4-dichlorophenol (B122985) (2,4-DCP), which is then often conjugated with glucose. nih.gov In some cases, the metabolites can be more toxic than the parent compound. nih.gov

In the case of 2,4-D, a major metabolite in bean plants has been identified as 2,5-dichloro-4-hydroxyphenoxyacetic acid, with 2,3-dichloro-4-hydroxyphenoxyacetic acid being a minor metabolite. epa.gov These hydroxylated metabolites often accumulate as glycosides but can also exist as free aglycones. epa.gov Some metabolites, such as the glucose ester of 2,4-D, have been shown to retain auxin activity. uwa.edu.aunih.gov Conversely, ring-hydroxylated 2,4-D glycosides and their corresponding aglycones are generally considered inactive. uwa.edu.au The conversion of a pro-herbicide like 2,4-DB to the active herbicide 2,4-D through β-oxidation is a clear example of how metabolism can lead to a more active compound. lsuagcenter.com

Future Research Directions and Emerging Paradigms

Integrated Omics Approaches in Herbicide Resistance Research (e.g., Transcriptomics, Metabolomics)

The evolution of herbicide resistance in weeds presents a significant challenge to global agriculture. frontiersin.orgnih.gov To address this, researchers are increasingly turning to integrated "omics" approaches, which involve the comprehensive analysis of the complete set of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in an organism. researchgate.netmdpi.com The integration of transcriptomics and metabolomics, in particular, offers a powerful lens through which to view the molecular mechanisms underpinning herbicide resistance. frontiersin.org

Transcriptomics provides a snapshot of the genes that are actively being expressed in a plant at a given time. frontiersin.org When a weed is exposed to a herbicide like 2-(2,5-Dichlorophenoxy)butanoic acid, certain genes may be upregulated or downregulated as the plant attempts to tolerate or detoxify the chemical. By comparing the transcriptomes of resistant and susceptible weed populations, scientists can identify candidate genes responsible for resistance. These may include genes that encode for enzymes capable of metabolizing the herbicide, or proteins that transport it to less sensitive parts of the plant.

Metabolomics, on the other hand, provides a functional readout of the cellular processes occurring within the plant by quantifying the small-molecule metabolites present. frontiersin.org Herbicide application can significantly alter a plant's metabolic profile. Integrated analysis allows researchers to connect changes in gene expression with corresponding shifts in metabolic pathways, providing a more complete picture of the resistance mechanism. For instance, an upregulation of a specific detoxification gene (identified through transcriptomics) might be correlated with an increase in the production of a particular detoxified herbicide metabolite (detected through metabolomics).

Future research in this area will likely focus on applying these integrated omics strategies to weed species that have developed resistance to phenoxy herbicides. This will not only elucidate the specific mechanisms of resistance to this compound but also contribute to a broader understanding of how plants adapt to chemical stressors.

Novel Bioremediation Strategies for Environmental Contamination

The presence of herbicides like this compound and its parent compounds in the environment is a growing concern. researchgate.netnih.gov Bioremediation, which utilizes living organisms to degrade or detoxify pollutants, offers an environmentally friendly and cost-effective approach to cleaning up contaminated soil and water. mdpi.com Future research is focused on discovering and engineering microorganisms with enhanced capabilities for breaking down phenoxyalkanoic acid herbicides.

The primary mechanism for the dissipation of these herbicides in the soil is bacterial degradation. nih.gov Scientists are isolating and characterizing novel bacterial and fungal strains from contaminated sites that have naturally evolved the ability to use these compounds as a source of carbon and energy. frontiersin.org Genera of bacteria such as Bacillus, Pseudomonas, and Sphingomonas have shown promise in degrading complex organic compounds. mdpi.com

Future bioremediation strategies will likely involve the following:

Microbial Consortia: Utilizing a combination of different microbial species that work synergistically to break down the herbicide and its intermediate metabolites.

Genetic Engineering: Modifying microorganisms to enhance their degradative pathways or to express specific enzymes that are highly efficient at breaking down this compound.

Phytoremediation: Using plants to absorb and accumulate herbicides from the soil, which can then be harvested and disposed of safely. In some cases, the plants may also metabolize the herbicide into less toxic compounds.

The development of these novel bioremediation techniques will be crucial for mitigating the environmental impact of phenoxy herbicides and ensuring the long-term health of our ecosystems.

Rational Design of Next-Generation Herbicides and Antagonists

Understanding the molecular basis of how auxin-mimicking herbicides like this compound work is paving the way for the rational design of new, more effective weed control agents. researchgate.net These herbicides function by hijacking the plant's natural auxin signaling pathway, leading to uncontrolled growth and eventually death in susceptible plants. nih.gov

The key to this process is the interaction between the herbicide, an auxin receptor protein (such as TIR1/AFB), and a family of repressor proteins known as Aux/IAAs. researchgate.netnih.gov By binding to the receptor, the herbicide promotes the degradation of the Aux/IAA repressors, leading to the activation of auxin-responsive genes.

Future research in this area is focused on:

Structure-Based Drug Design: Using the three-dimensional structures of the auxin receptor and its binding pocket to design new herbicide molecules that bind with higher affinity and specificity. nih.gov This could lead to the development of herbicides that are more potent and have a narrower spectrum of activity, reducing their impact on non-target organisms.

Development of Herbicide Antagonists: Designing molecules that can block the binding of auxin herbicides to their receptors. nih.govresearchgate.net These antagonists could be used as research tools to further probe the auxin signaling pathway or potentially as "safeners" to protect crop plants from herbicide damage. The identification of a potent auxin antagonist, auxinole, demonstrates the feasibility of this approach. nih.gov

Overcoming Herbicide Antagonism: Investigating the biochemical basis of antagonism that can occur when auxin herbicides are mixed with other types of herbicides. usda.gov This knowledge can inform the development of novel application methods to ensure the efficacy of herbicide combinations.

By applying the principles of rational design, scientists aim to create a new generation of herbicides that are more effective, selective, and environmentally benign.

Advanced Analytical Techniques for Comprehensive Metabolomic Profiling

A deep understanding of how this compound affects plant metabolism is crucial for both herbicide development and environmental monitoring. sysrevpharm.org Metabolomic profiling, which aims to identify and quantify all the small-molecule metabolites in a biological sample, requires sophisticated analytical techniques. sysrevpharm.orgnih.gov

The primary platforms for metabolomics research are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. sysrevpharm.orgnih.gov These techniques are often coupled with separation methods like gas chromatography (GC) or liquid chromatography (LC) to handle the complexity of biological samples. bohrium.com

Advanced analytical techniques that will drive future research in this area include:

High-Resolution Mass Spectrometry (HRMS): Instruments such as time-of-flight (TOF) and Orbitrap mass spectrometers provide highly accurate mass measurements, which are essential for the confident identification of unknown metabolites.

Tandem Mass Spectrometry (MS/MS): This technique allows for the structural elucidation of metabolites by fragmenting them and analyzing the resulting fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique that can be used to analyze a wide range of metabolites with varying polarities. sysrevpharm.org

Gas Chromatography-Mass Spectrometry (GC-MS): Particularly well-suited for the analysis of volatile and semi-volatile compounds. nih.gov

These advanced analytical methods will enable researchers to create detailed metabolic maps of plants treated with this compound. This will provide valuable insights into its mode of action, the mechanisms of resistance, and its metabolic fate in the environment.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of 2-(2,5-Dichlorophenoxy)butanoic acid?

  • Answer : Utilize 1H and 13C NMR to identify the phenoxy group's substitution pattern (e.g., distinguishing 2,5-dichloro from 2,4 isomers). Compare chemical shifts with structurally similar compounds like 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid, CAS 94-82-6) . High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₀H₁₀Cl₂O₃) and exact mass (248.001 g/mol) .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Answer : Store in airtight, amber glass containers at 4°C in a desiccator to minimize hydrolysis. Avoid contact with oxidizing agents (e.g., peroxides) and metals (e.g., iron, aluminum), as these may catalyze degradation, as observed in related phenoxy acids .

Q. What analytical techniques are suitable for quantifying trace amounts in environmental matrices?

  • Answer : Employ LC-MS/MS with a C18 column and electrospray ionization (ESI) in negative mode. For validation, spike samples with deuterated internal standards (e.g., 2,5-Dichlorophenoxy-d4-butanoic acid) to correct for matrix effects, as described in pesticide residue protocols .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during synthesis of the 2,5-dichloro isomer?

  • Answer : Adapt methods from 2,4-dichlorophenoxy derivatives (e.g., esterification of 2,5-dichlorophenol with butyric acid via acid catalysis). Use Friedel-Crafts alkylation with AlCl₃ to favor para-substitution, and monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. How do conflicting literature reports on its solubility and log P values impact experimental design?

  • Answer : Perform shake-flask experiments to determine log P (octanol-water partition coefficient) at pH 7.0, as ionization affects solubility. Compare results with computational models (e.g., QSAR). Note that discrepancies may arise from impurities or isomerization during analysis .

Q. What methodologies are effective for studying its metabolic pathways in soil microbiota?

  • Answer : Conduct 14C radiolabeling studies in soil microcosms. Extract metabolites using accelerated solvent extraction (ASE) and identify via GC-MS or HRMS . Cross-reference with known pathways of 2,4-DB, which undergoes β-oxidation to 2,4-dichlorophenol .

Q. How can degradation products be identified in water treatment systems?

  • Answer : Simulate sand filter conditions (10.5 min residence time, 0.8–1.2 mm quartz sand) and analyze effluent via HPLC-UV at 254 nm. Compare retention times with standards like 2,5-dichlorophenol, a likely degradation product .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported melting points or spectral data?

  • Answer : Purify the compound via recrystallization (e.g., ethanol-water) to remove isomers or impurities. Validate purity using differential scanning calorimetry (DSC) for melting point determination and 2D NMR (e.g., HSQC, HMBC) for structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.